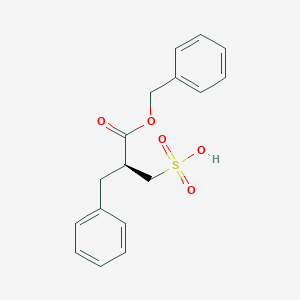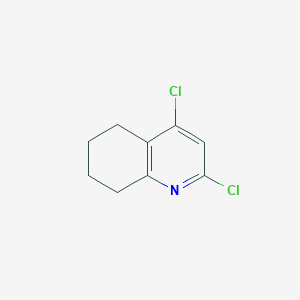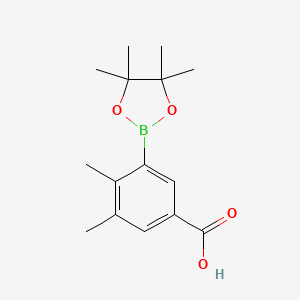![molecular formula C17H22BNO4 B1401460 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione CAS No. 2096997-21-4](/img/structure/B1401460.png)
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione
Overview
Description
This compound is a derivative of pyrrolidine-2,5-dione, which is also known as succinimide. It has a benzyl group attached at the 1-position and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group attached at the 3-position of the succinimide ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding boronic acid or boronic ester with the appropriate succinimide derivative . The reaction is usually carried out in the presence of a transition metal catalyst, such as palladium .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidine-2,5-dione (succinimide) ring, which is a five-membered ring with two carbonyl groups. Attached to this ring at the 1-position is a benzyl group and at the 3-position is a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group .Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group is a boronic ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds by coupling boronic acids or esters with organic halides .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds with a similar structure to 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione have been synthesized and analyzed. For instance, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. They utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation and conducted conformational analyses using density functional theory (DFT) (Huang et al., 2021).
Polymer Synthesis and Properties
- Compounds containing similar dioxaborolane structures have been used in the synthesis of polymers. Welterlich et al. (2012) described the synthesis and characteristic properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units. These polymers exhibited good solubility in organic solvents and could have potential applications in various fields (Welterlich, Charov, & Tieke, 2012).
Molecular Electrostatic Potential and Orbital Studies
- The molecular electrostatic potential and frontier molecular orbitals of compounds with similar structures have been investigated. Huang et al. (2021) utilized DFT to study these aspects, revealing physicochemical properties that could be crucial in understanding the reactivity and interaction of such compounds (Huang et al., 2021).
Catalytic Applications
- The dioxaborolane structure is significant in catalysis. For example, Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, indicating the utility of these compounds in catalytic processes (Takagi & Yamakawa, 2013).
Future Directions
The future directions for this compound could involve its use in the synthesis of more complex molecules via Suzuki-Miyaura cross-coupling reactions . It could also be used in the development of new pharmaceuticals or materials, given the importance of the succinimide ring in medicinal chemistry and the utility of boronic esters in synthetic chemistry .
properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVLWKHCUUWWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



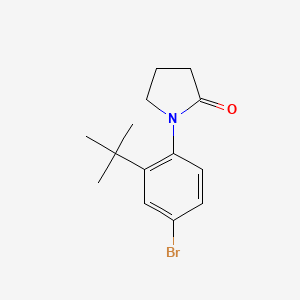
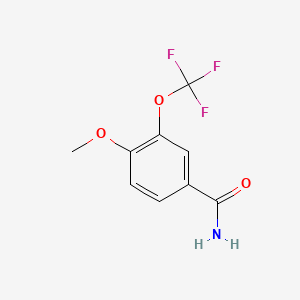
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
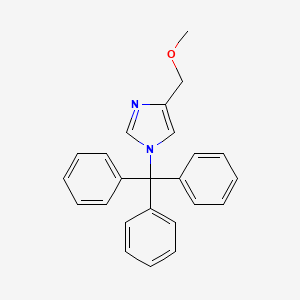
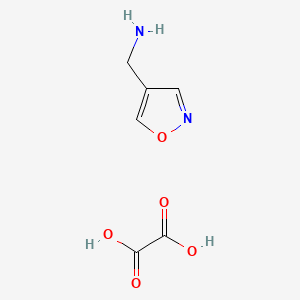
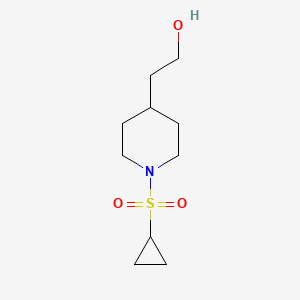
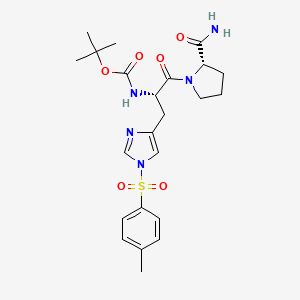
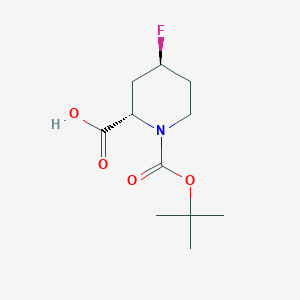
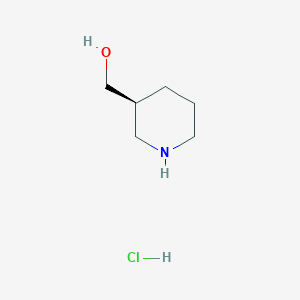

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
